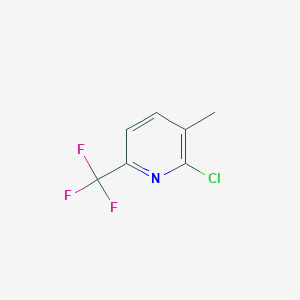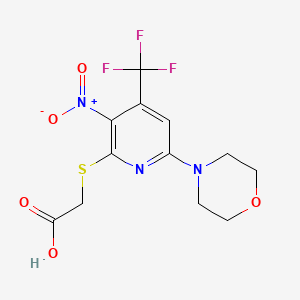
2-Chloro-3-methyl-6-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Chloro-3-methyl-6-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It’s a unique structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The empirical formula of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine is C7H5ClF3N, and its molecular weight is 195.57 .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Aplicaciones Científicas De Investigación
Agrochemicals
2-Chloro-3-methyl-6-(trifluoromethyl)pyridine is a key structural motif in the synthesis of agrochemicals. Its derivatives are primarily used for crop protection, offering a robust defense against pests . The compound’s unique physicochemical properties, attributed to the fluorine atom and the pyridine moiety, contribute to the development of new agrochemicals with enhanced bioactivity and selectivity .
Pharmaceuticals
In the pharmaceutical industry, this compound serves as a valuable intermediate for synthesizing various drugs. It’s involved in the creation of antiviral medications, kinase inhibitors, and anti-inflammatory agents . The trifluoromethyl group in particular is a common pharmacophore in FDA-approved drugs, indicating its significance in drug design .
Veterinary Medicine
The derivatives of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine have found applications in veterinary medicine. While specific veterinary products were not detailed in the search results, the compound’s role in the synthesis of veterinary drugs is highlighted by its presence in approved pharmaceuticals and ongoing clinical trials .
Material Science
This compound is utilized as a precursor in the synthesis of materials such as polymers, dyes, and liquid crystals. Its functional groups improve the solubility and stability of the materials, making it a valuable asset in material science applications .
Environmental Science
While direct applications in environmental science were not specified, the compound’s role in the synthesis of agrochemicals suggests its indirect impact on environmental management, particularly in pest control and crop yield optimization .
Analytical Chemistry
2-Chloro-3-methyl-6-(trifluoromethyl)pyridine is used in analytical chemistry as an intermediate for the synthesis of complex compounds. Its derivatives can be used to develop analytical methods for various chemical analyses .
Biochemistry
The compound’s derivatives are significant in biochemistry for their role in drug synthesis. They contribute to understanding the biological activities and physical properties of bioactive compounds, aiding in the discovery of new biochemical applications .
Nanotechnology
Although specific applications in nanotechnology were not identified, the compound’s utility in material science and its role as an intermediate in various syntheses suggest potential uses in the development of nanomaterials and nanostructures .
Mecanismo De Acción
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) structures are known to have a wide range of targets in the agrochemical and pharmaceutical industries .
Mode of Action
The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in tfmp derivatives are thought to contribute to their biological activities .
Biochemical Pathways
It’s known that tfmp derivatives can interfere with the biochemistry of respiration .
Result of Action
Tfmp derivatives are known to have superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine. For instance, the biological activity of pyridine heterocyclic compounds after adding the fluoro is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .
Direcciones Futuras
The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propiedades
IUPAC Name |
2-chloro-3-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJRPUZFEGEAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)





![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)


![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)
